Cas no 1276542-01-8 (5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid)

5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- EN300-1816835
- 1276542-01-8
- 5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid
-
- インチ: 1S/C11H10N2O4/c1-17-6-2-3-7(10(14)4-6)8-5-9(11(15)16)13-12-8/h2-5,14H,1H3,(H,12,13)(H,15,16)
- InChIKey: CAMZWCMVGZUKPJ-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=CC(=C(C=1)O)C1C=C(C(=O)O)NN=1
計算された属性
- せいみつぶんしりょう: 234.06405680g/mol
- どういたいしつりょう: 234.06405680g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 287
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1816835-1.0g |
5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid |
1276542-01-8 | 1g |
$1086.0 | 2023-05-26 | ||
Enamine | EN300-1816835-0.05g |
5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid |
1276542-01-8 | 0.05g |
$912.0 | 2023-05-26 | ||
Enamine | EN300-1816835-2.5g |
5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid |
1276542-01-8 | 2.5g |
$2127.0 | 2023-05-26 | ||
Enamine | EN300-1816835-5.0g |
5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid |
1276542-01-8 | 5g |
$3147.0 | 2023-05-26 | ||
Enamine | EN300-1816835-0.5g |
5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid |
1276542-01-8 | 0.5g |
$1043.0 | 2023-05-26 | ||
Enamine | EN300-1816835-0.1g |
5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid |
1276542-01-8 | 0.1g |
$956.0 | 2023-05-26 | ||
Enamine | EN300-1816835-10.0g |
5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid |
1276542-01-8 | 10g |
$4667.0 | 2023-05-26 | ||
Enamine | EN300-1816835-0.25g |
5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid |
1276542-01-8 | 0.25g |
$999.0 | 2023-05-26 |
5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid 関連文献
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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4. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acidに関する追加情報
Research Brief on 5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid (CAS: 1276542-01-8)
In recent years, the compound 5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid (CAS: 1276542-01-8) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrazole-carboxylic acid scaffold, has shown promising potential in various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. The growing body of research underscores its importance as a versatile pharmacophore, capable of interacting with multiple biological targets.
A recent study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of 5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid derivatives. The research team employed a multi-step synthetic route to optimize the yield and purity of the compound, followed by comprehensive in vitro and in vivo assays to assess its efficacy. The results demonstrated significant inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme implicated in inflammatory processes. This finding suggests potential applications in the development of novel anti-inflammatory drugs with reduced side effects compared to traditional NSAIDs.
Another groundbreaking study, featured in Bioorganic & Medicinal Chemistry Letters, investigated the antimicrobial properties of 5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid. The compound exhibited potent activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Mechanistic studies revealed that the compound disrupts bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), offering a new avenue for combating antibiotic-resistant pathogens.
In the context of cancer research, a 2023 study published in European Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in various cancer cell lines, particularly those associated with breast and colon cancers. The researchers identified that the compound's mechanism of action involves the modulation of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell survival and proliferation. These findings position 5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid as a promising candidate for further development in oncology therapeutics.
Despite these advancements, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. However, the current research landscape provides a solid foundation for future investigations, with several pharmaceutical companies expressing interest in exploring its therapeutic potential. As the field progresses, 5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid is poised to play a pivotal role in the next generation of biologically active molecules.
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